molecular formula C₁₁₄H₁₈₀N₃₀O₂₉S B549820 magainin 2 peptide, Xenopus CAS No. 108433-95-0

magainin 2 peptide, Xenopus

Cat. No. B549820
M. Wt: 2466.9 g/mol
InChI Key: MGIUUAHJVPPFEV-ABXDCCGRSA-N
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Description

Magainin 2 is a well-studied cationic antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis . It is active against a broad range of microorganisms and exhibits cytolytic effects on certain tumor cell lines .


Synthesis Analysis

Magainin 2 is a natural antimicrobial peptide (AMP) isolated from the skin of Xenopus laevis. In addition to the natural form, there are also synthesized derivatives of Magainin 2. These synthesized AMPs have been evaluated for their antimicrobial and haemolytic effects on gram-positive and gram-negative bacteria .


Chemical Reactions Analysis

Magainin 2 interacts with several proteins belonging to E. coli macromolecular membrane complexes . Among these, BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane, has been identified as a Magainin 2 interactor .


Physical And Chemical Properties Analysis

Magainin 2 assumes an amphiphilic helix when bound to acidic phospholipids, forming a pore composed of a dynamic, peptide-lipid supramolecular complex .

Scientific Research Applications

Antimicrobial Properties and Membrane Interactions

Magainin 2 peptides, derived from Xenopus laevis, exhibit significant antimicrobial properties. Studies have shown that these peptides kill bacteria by permeabilizing their cell membranes, forming an amphiphilic helix when associated with membranes. Their mechanism involves the formation of pores in membranes, which are larger than those formed by other peptides like alamethicin. Interestingly, magainin 2 peptides do not lyse eukaryotic cells, suggesting a specific action mechanism against prokaryotic cells (Ludtke et al., 1996), (Matsuzaki et al., 1998).

Membrane Selectivity

The selectivity of magainin 2 towards different types of membranes has been a subject of study. It targets bacterial cell membranes while sparing eukaryotic cells, such as erythrocytes. This selectivity is attributed to the differences in membrane lipid composition and the presence of sterols, which reduce susceptibility to magainin 2 (Matsuzaki et al., 1995).

Disruption of Membrane-Linked Free-Energy Transduction

Magainins are known to disrupt the electric potential across various energy-transducing membranes. This uncoupling of respiration from other free-energy-requiring processes is proposed as a mechanism for their antimicrobial effects (Westerhoff et al., 1989).

Peptide-Lipid Bilayer Interactions

Research indicates that magainin 2 forms aggregates such as dimers when interacting with acidic phospholipid membranes, suggesting a complex interaction mechanism. These interactions are critical for understanding their antimicrobial action (Matsuzaki et al., 1994).

Modulation by Peptide Charge

The interactions of magainin 2 with lipid bilayers are also influenced by the peptide's charge. Variations in charge affect the binding strength to negatively charged membranes and the stability of the formed pores (Matsuzaki et al., 1997).

Synergistic Actions

Magainins exhibit synergistic actions when combined with other peptides from Xenopus skin secretions. This synergy enhances their antimicrobial and toxic effects on tumor cells, suggesting potential for therapeutic applications (Westerhoff et al., 1995).

Antibacterial and Antibiofilm Activity

Magainin 2 has shown excellent antibacterial activity against drug-resistant strains like Acinetobacter baumannii, including biofilm inhibition, suggesting its potential as a therapeutic agent against resistant bacterial infections (Kim et al., 2018).

Recognition of α-Helical Secondary Structure

Magainin peptides are processed into half-peptides by a cosecreted protease, which recognizes peptides with an amphipathic, α-helical motif. This specificity highlights a novel class of endopeptidases in Xenopus (Resnick et al., 1991).

Mechanism of Synergism

The synergism between magainin 2 and other peptides, such as PGLa, is a consequence of the formation of a potent heterosupramolecular complex, characterized by fast pore formation and moderate pore stability (Matsuzaki et al., 1998).

properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIUUAHJVPPFEV-ABXDCCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H180N30O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148547
Record name Magainin 2 peptide, Xenopus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

magainin 2 peptide, Xenopus

CAS RN

108433-95-0
Record name Magainin 2 peptide, Xenopus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magainin 2 peptide, Xenopus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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